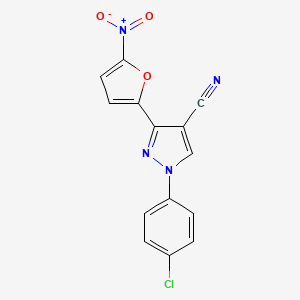

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile

Description

Molecular Architecture and Substituent Configuration

The core structure consists of a pyrazole ring substituted at positions 1, 3, and 4. Position 1 is occupied by a 4-chlorophenyl group, position 3 by a 5-nitrofuran-2-yl moiety, and position 4 by a carbonitrile group. The 4-chlorophenyl group introduces electron-withdrawing effects via the para-chloro substituent, while the nitrofuran contributes additional electron-deficient character through its nitro group. The carbonitrile at position 4 further polarizes the pyrazole ring, creating a conjugated system that extends into the nitrofuran ring.

Key bond lengths and angles can be inferred from related pyrazole-carbonitrile derivatives. For example, in 3-(4-chlorophenyl)-1-phenylpyrazole-4-carbaldehyde (PubChem CID: 703492), the pyrazole ring exhibits C–N bond lengths of approximately 1.34 Å and C–C bond lengths of 1.39 Å. The nitrofuran substituent likely adopts a planar conformation due to conjugation between the nitro group and furan oxygen, as observed in 1-(2-chloro-phenyl)-3-(5-nitro-furan-2-yl)-1H-pyrazole-4-carbaldehyde oxime (CAS 61619-86-1).

Table 1: Predicted substituent effects on pyrazole ring electronic properties

| Substituent | Position | Electron Effect |

|---|---|---|

| 4-Chlorophenyl | 1 | Moderate electron withdrawal |

| 5-Nitrofuran-2-yl | 3 | Strong electron withdrawal |

| Carbonitrile | 4 | Strong electron withdrawal |

Crystallographic Data and Conformational Studies

While direct crystallographic data for this specific compound remains unreported, structural analogs provide insight into likely packing motifs. The Cambridge Structural Database entry CCDC 834433 for 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde reveals monoclinic crystal symmetry (space group P2₁/c) with unit cell parameters a = 12.45 Å, b = 7.89 Å, c = 15.32 Å, and β = 105.7°. The nitrofuran group in analogous compounds typically forms intermolecular hydrogen bonds between nitro oxygen atoms and adjacent aromatic protons, as seen in 5-amino-3-(1-cyano-2-(5-(3-nitrophenyl)furan-2-yl)vinyl)-1H-pyrazole-4-carbonitrile (PubChem CID: 5291130).

Molecular modeling suggests the nitrofuran and pyrazole rings adopt a nearly coplanar arrangement (dihedral angle < 15°), while the 4-chlorophenyl group rotates approximately 45° relative to the pyrazole plane. This conformation minimizes steric hindrance between the chlorine atom and nitrofuran oxygen.

Spectroscopic Profiling (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR: The pyrazole proton at position 5 appears as a singlet near δ 8.2 ppm, comparable to 1-(4-chlorophenyl)-3,5-dimethyl-4-nitroso-1H-pyrazole (δ 8.15 ppm). The nitrofuran protons resonate as two doublets between δ 7.5–8.0 ppm (J = 3.5 Hz), while aromatic protons from the 4-chlorophenyl group show multiplets at δ 7.3–7.6 ppm.

- ¹³C NMR: Key signals include the pyrazole C-4 carbonitrile at δ 118 ppm, nitrofuran carbons at δ 152 (C-2), 125 (C-3), 110 (C-4), and 148 ppm (C-5), and the 4-chlorophenyl ipso carbon at δ 138 ppm.

Infrared Spectroscopy (IR):

- Strong absorption at 2225 cm⁻¹ (C≡N stretch)

- Nitro group asymmetric/symmetric stretches at 1530 cm⁻¹ and 1350 cm⁻¹

- Furan C–O–C vibration at 1015 cm⁻¹

- Aromatic C–Cl stretch at 750 cm⁻¹

Mass Spectrometry (MS):

The molecular ion peak appears at m/z 313 [M]⁺, with characteristic fragments including:

Comparative Analysis with Analogous Pyrazole-Carbonitrile Derivatives

Table 2: Structural comparison with related compounds

Properties

CAS No. |

61620-68-6 |

|---|---|

Molecular Formula |

C14H7ClN4O3 |

Molecular Weight |

314.68 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-3-(5-nitrofuran-2-yl)pyrazole-4-carbonitrile |

InChI |

InChI=1S/C14H7ClN4O3/c15-10-1-3-11(4-2-10)18-8-9(7-16)14(17-18)12-5-6-13(22-12)19(20)21/h1-6,8H |

InChI Key |

SBMCYVFXLCXUAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N2C=C(C(=N2)C3=CC=C(O3)[N+](=O)[O-])C#N)Cl |

Origin of Product |

United States |

Preparation Methods

Pyrazole Core Formation

The pyrazole ring is commonly synthesized by the reaction of hydrazine or substituted hydrazines with α,β-unsaturated carbonyl compounds or β-ketonitriles. For this compound, the key intermediate is often a 4-substituted pyrazole bearing a cyano group at the 4-position.

One-Pot Multi-Step Synthesis Approach

A highly efficient one-pot process has been described for related pyrazole derivatives, which can be adapted for this compound:

- Step 1: Preparation of l-(4-chlorophenyl)-pyrazolidin-3-one intermediate by reacting 4-chlorophenylhydrazine with an alkyl acrylate in the presence of a base.

- Step 2: Dehydrogenation of the pyrazolidin-3-one to form l-(4-chlorophenyl)-3-hydroxy-1H-pyrazole using polar aprotic solvents such as acetone, acetonitrile, or DMF.

- Step 3: Direct reaction of the resulting hydroxy-pyrazole intermediate with a suitable nitro-substituted furan derivative (e.g., 5-nitrofuran-2-yl halide) in the same solvent without isolation of intermediates, avoiding the use of expensive phase transfer catalysts.

- Advantages: This method reduces reaction time, simplifies purification, and improves overall yield.

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the synthesis of substituted pyrazoles and furans:

- Procedure: A mixture of pyrazole precursors and aromatic aldehydes or nitrofuran derivatives is irradiated at 300 W for short durations (e.g., 15 minutes).

- Benefits: Enhanced reaction rates, improved yields, and cleaner products compared to conventional heating.

Reaction Conditions and Solvents

| Step | Reagents/Intermediates | Solvent(s) | Temperature Range | Notes |

|---|---|---|---|---|

| Pyrazole core formation | 4-chlorophenylhydrazine + β-ketonitrile | DMF, DMSO, or acetone | Reflux (~80-120 °C) | Polar aprotic solvents favor cyclization |

| Dehydrogenation | l-(4-chlorophenyl)-pyrazolidin-3-one | Acetone, acetonitrile, DMF | Room temp to 50 °C | One-pot process; no isolation of intermediates |

| Coupling with nitrofuran | Hydroxy-pyrazole + 5-nitrofuran-2-yl halide | Same as dehydrogenation step | 25-50 °C | Avoids phase transfer catalysts |

| Microwave-assisted synthesis | Pyrazole precursors + nitrofuran derivatives | Ethanol or methanol | Microwave irradiation | 300 W, 15 min; rapid and efficient |

Research Findings and Yields

- The one-pot dehydrogenation and coupling process yields the target compound with high efficiency and purity, minimizing waste and cost.

- Microwave-assisted methods provide comparable or improved yields in significantly reduced reaction times.

- The choice of solvent and temperature critically affects the reaction kinetics and product selectivity.

- Avoidance of phase transfer catalysts reduces impurities and simplifies downstream processing.

Summary Table of Preparation Methods

| Preparation Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Conventional multi-step synthesis | Stepwise formation of pyrazole and substitutions | Well-established, flexible | Longer reaction times, multiple purifications |

| One-pot dehydrogenation & coupling | Sequential reactions without intermediate isolation | Cost-effective, time-saving, high yield | Requires careful solvent choice |

| Microwave-assisted synthesis | Rapid heating, short reaction times | Faster synthesis, energy-efficient | Requires specialized equipment |

Chemical Reactions Analysis

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Oxidation: The nitrofuran moiety can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like palladium on carbon, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential antimicrobial, anti-inflammatory, or anticancer properties.

Materials Science: The compound can be used in the synthesis of novel materials with specific electronic or optical properties.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The pyrazole ring can interact with specific binding sites on proteins, altering their function.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : The 5-nitrofuran-2-yl group in the target compound introduces strong electron-withdrawing character, which may enhance reactivity in electrophilic substitutions compared to analogs with methoxy (electron-donating) or unsubstituted phenyl groups .

- Synthetic Complexity : Derivatives with bulky or heterocyclic substituents (e.g., thiadiazole in 9d) exhibit lower yields (~55–66%) compared to simpler analogs, suggesting steric or electronic challenges in synthesis .

Physicochemical Properties

Table 2: Spectroscopic and Thermal Data

Key Observations :

- The cyano group (CN) consistently appears near 2296 cm⁻¹ in IR spectra across analogs, confirming its stability under varied substitution .

- Melting points correlate with substituent polarity: nitro groups (4a, 228–229°C) increase rigidity compared to thiadiazole derivatives (9d, 186.6°C) .

Biological Activity

1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features that include a chlorophenyl group and a nitrofuran moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 298.23 g/mol |

| CAS Number | 61620-81-3 |

| Melting Point | Not specified |

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile can be achieved through various methods, typically involving the reaction of appropriate hydrazones with carbonitrile derivatives under controlled conditions.

Antimicrobial Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures showed effectiveness against various bacterial strains, including E. coli and S. aureus, indicating that 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile may also possess similar activities due to its structural components .

Anticancer Properties

The anticancer potential of pyrazoles has been well documented. For instance, studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The presence of the nitrofuran moiety in this compound may enhance its ability to induce apoptosis in cancer cells .

A notable case study involved the testing of related pyrazole compounds against breast cancer cell lines (MCF-7 and MDA-MB-231), where significant cytotoxic effects were observed . The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), which can lead to cellular damage and death.

Anti-inflammatory Activity

Pyrazoles are also recognized for their anti-inflammatory effects. Studies have reported that certain derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds tested in vitro demonstrated up to 85% inhibition of these cytokines at specific concentrations . This suggests that 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile could potentially serve as a therapeutic agent for inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : The pyrazole ring may interact with various enzymes involved in metabolic pathways.

- Receptor Modulation : The chlorophenyl group could enhance binding affinity to specific receptors, modulating their activity.

- Redox Cycling : The nitrofuran moiety may participate in redox reactions, generating reactive intermediates that exert cytotoxic effects on target cells.

Summary of Research Findings

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(4-Chlorophenyl)-3-(5-nitrofuran-2-yl)-1H-pyrazole-4-carbonitrile?

- Methodology : A common approach involves nucleophilic substitution or condensation reactions. For example, pyrazole derivatives are often synthesized by reacting substituted hydrazines with β-diketones or α,β-unsaturated carbonyl compounds under basic conditions. Evidence from similar compounds (e.g., 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile) suggests using dimethyl sulfoxide (DMSO) as a solvent with lithium hydroxide as a base at elevated temperatures (343 K for 4.5 hours) .

- Key Parameters :

| Reaction Step | Conditions | Yield |

|---|---|---|

| Cyclization | DMSO, LiOH, 343 K | ~74% |

| Purification | Ethanol:acetone (1:1) recrystallization | 73.95% |

Q. How is the molecular structure of this compound validated experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. For pyrazole derivatives, crystals grown via slow evaporation (e.g., ethanol:acetone mixtures) provide high-quality data. Parameters such as dihedral angles between aromatic rings (e.g., 74.03° between benzene rings) and hydrogen-bonding interactions (N–H⋯O, C–H⋯O) stabilize the crystal lattice and validate intramolecular geometry .

- Spectroscopic Techniques :

- NMR : and NMR to confirm substituent positions.

- FT-IR : Nitrile (C≡N) stretch at ~2200 cm and nitro (NO) bands at ~1520–1340 cm.

Q. What purification strategies are recommended for this compound?

- Methodology : Recrystallization from mixed solvents (e.g., ethanol:acetone) effectively removes impurities. For polar derivatives, column chromatography using silica gel with ethyl acetate/hexane gradients is suitable .

Advanced Research Questions

Q. How can conflicting data between spectroscopic and crystallographic analyses be resolved?

- Case Study : Discrepancies in NMR peak assignments (e.g., tautomerism) versus SC-XRD bond lengths can arise. For example, intramolecular hydrogen bonding (N–H⋯O) observed in SC-XRD may explain anomalous NMR shifts. Computational validation via density functional theory (DFT) can reconcile differences by modeling optimized geometries and comparing them to experimental data .

Q. What strategies elucidate the compound's biological activity, such as enzyme inhibition?

- Methodology :

Target Identification : Molecular docking against enzymes like carbonic anhydrase (e.g., CAH1, CAH2) or cyclooxygenase (COX-1/2) using software like AutoDock Vina.

In Vitro Assays : Measure IC values via fluorescence-based enzymatic inhibition assays. For example, derivatives with trifluoromethyl groups show enhanced binding to hydrophobic enzyme pockets .

- Key Data :

| Enzyme Target | IC (µM) | Structural Feature |

|---|---|---|

| Carbonic Anhydrase IX | 0.12–1.5 | Trifluoromethyl group |

Q. How do substituents (e.g., nitro, chlorophenyl) influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The electron-withdrawing nitro group activates the pyrazole ring for nucleophilic aromatic substitution, while the chlorophenyl moiety directs regioselectivity in Suzuki-Miyaura couplings. Kinetic studies using palladium catalysts (e.g., Pd(PPh)) and aryl boronic acids can optimize yields .

Q. What computational tools predict spectroscopic properties or reaction pathways?

- Approach :

- DFT Calculations : Gaussian or ORCA software to simulate IR/NMR spectra and transition states.

- Molecular Dynamics (MD) : Assess solvent effects on crystallization or aggregation behavior.

Data Contradiction Analysis

Q. How to address inconsistencies in reported biological activity across studies?

- Root Causes : Variability in assay conditions (e.g., pH, temperature) or impurities in synthesized batches.

- Resolution :

Reproduce synthesis and purification steps rigorously.

Validate purity via HPLC (≥95%) and mass spectrometry.

Standardize bioassays using positive controls (e.g., acetazolamide for carbonic anhydrase) .

Safety and Handling

Q. What safety protocols are critical for handling nitrofuran-containing compounds?

- Guidelines :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.